Methyl 1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 1-oxaspiro[2.3]hexane-2-carboxylate is a unique organic compound characterized by its spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of methylenecyclobutane derivatives with suitable reagents. One common method includes the bromohydroxylation of methylenecyclobutane followed by dehydrobromination to form the spirooxirane intermediate. This intermediate can then be converted into the desired oxaspiro compound through further reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: This compound can isomerize to form different structural isomers under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the spirocyclic ring is opened or modified.
Common Reagents and Conditions
Lithium diisopropylamide (LDA): Used in the isomerization of the compound to form hydroxymethyl derivatives.
N-Bromosuccinimide (NBS): Employed in the bromohydroxylation step during synthesis.
Major Products
The major products formed from these reactions include various hydroxymethyl derivatives and other functionalized spiro compounds .
Scientific Research Applications
Methyl 1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for drug discovery and development.
Material Science: The compound’s properties are explored for the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of Methyl 1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and substitution reactions. The molecular targets and pathways are primarily related to its interaction with nucleophiles and bases, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methylenecyclobutane-1-carboxylate
- 3-Hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives
Uniqueness
Methyl 1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl 1-oxaspiro[2.3]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-6(8)5-7(10-5)3-2-4-7/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYKKIYJJABDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(O1)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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